molecular formula C20H25N3O3 B2941548 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide CAS No. 1206998-89-1

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide

Numéro de catalogue: B2941548
Numéro CAS: 1206998-89-1
Poids moléculaire: 355.438
Clé InChI: SIXHWAFDCJFZSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-(3-(4-Butoxyphenyl)ureido)phenyl)-N-methylacetamide is a synthetic small molecule characterized by a central ureido (-NH-C(=O)-NH-) linkage bridging two aromatic systems: a 4-butoxyphenyl group and a substituted phenylacetamide moiety.

Propriétés

IUPAC Name

2-[4-[(4-butoxyphenyl)carbamoylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-4-13-26-18-11-9-17(10-12-18)23-20(25)22-16-7-5-15(6-8-16)14-19(24)21-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHWAFDCJFZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the butoxyphenyl intermediate. This intermediate is then reacted with an isocyanate to form the ureido linkage. The final step involves the introduction of the N-methylacetamide group under controlled conditions. Common reagents used in these reactions include butyl bromide, phenyl isocyanate, and methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the butoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The ureido linkage allows it to form hydrogen bonds with proteins, potentially inhibiting their function. The butoxyphenyl group may interact with hydrophobic pockets in enzymes, while the N-methylacetamide moiety can enhance its solubility and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: ureido linkages , aromatic acetamide groups , and substituted phenyl rings . Below is a comparative analysis with key compounds from diverse sources:

Compound Name & Structure Key Structural Variations vs. Target Compound Bioactivity/Application Key Findings Reference
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) - Replaces ureido with hydroxycarboxamide
- Chlorophenyl vs. butoxyphenyl
Antioxidant (DPPH radical scavenging) Moderate antioxidant activity (58% scavenging at 100 μM)
Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate (15d) - Adds acrylate ester
- o-Tolyl substituent vs. butoxyphenyl
Anticancer (HDAC inhibition hypothesized) Synthesized in 45% yield; ESI-MS m/z 444.2 [M+H]+
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30) - Morpholino-triazine core
- Benzamide vs. acetamide
Kinase inhibitor (synthesis focus) 50% yield; white solid; targets protein kinases via triazine interaction
N-Cyclopropyl-4-(thiophen-3-yl)-3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide - Sulfonamide group
- Thiophene and CF3 substituents
Undisclosed (structural diversity study) High purity (98+%); cataloged for screening

Structural and Functional Insights

  • Ureido Linkage: The target compound’s ureido group is conserved in analogs like compound 30 () and 15d (), which are associated with kinase inhibition and histone deacetylase (HDAC) interactions, respectively.
  • Acetamide vs. Benzamide : The N-methylacetamide terminus in the target compound differs from the benzamide in compound 30 (). Acetamide derivatives generally exhibit improved metabolic stability compared to benzamides, which may reduce hepatic clearance .
  • Antioxidant Potential: While compound 8 () demonstrates moderate antioxidant activity, the absence of a hydroxyl group in the target compound’s structure suggests its primary mechanism may diverge toward kinase modulation rather than radical scavenging.

Activité Biologique

2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety and a butoxyphenyl group, which may influence its interaction with biological targets. The N-methyl group is expected to affect its pharmacokinetic properties, such as solubility and permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity can lead to modulation of various biological pathways.

Antinociceptive Activity

In studies assessing antinociceptive effects, compounds structurally related to 2-(4-(3-(4-butoxyphenyl)ureido)phenyl)-N-methylacetamide have shown significant potency. For instance, derivatives have been found to exhibit antinociceptive action comparable to traditional analgesics like aspirin and morphine, suggesting that this class of compounds may serve as effective pain relievers .

Cytotoxicity Against Cancer Cells

Research has indicated that similar urea derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.62 µM against HepG2 cells, significantly outperforming Sorafenib (IC50 = 1.62 µM). Mechanistic studies revealed that these compounds could inhibit cell migration and induce apoptosis .

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy, and studies have shown that urea derivatives can effectively inhibit specific kinases involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntinociceptivePotent analgesic effects
CytotoxicityIC50 = 0.62 µM against HepG2
Kinase InhibitionSignificant inhibition of cancer-related kinases

Case Studies

  • Antinociceptive Effects : A study evaluated the effectiveness of related compounds in various pain models (e.g., hot-plate test). Results indicated a dose-dependent response, highlighting the potential for development into therapeutic agents for pain management.
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of urea derivatives on multiple cancer cell lines. The findings demonstrated enhanced apoptosis and reduced viability in treated cells compared to controls.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.